5-(4-Fluoro-2-hydroxyphenyl)furan-2-carbaldehyde
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Overview
Description
5-(4-Fluoro-2-hydroxyphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H7FO3. This compound is characterized by the presence of a furan ring substituted with a 4-fluoro-2-hydroxyphenyl group and an aldehyde functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-2-hydroxyphenyl)furan-2-carbaldehyde typically involves the condensation of 4-fluoro-2-hydroxybenzaldehyde with furan-2-carboxaldehyde under specific reaction conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-2-hydroxyphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(4-Fluoro-2-hydroxyphenyl)furan-2-carboxylic acid.
Reduction: 5-(4-Fluoro-2-hydroxyphenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Fluoro-2-hydroxyphenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-2-hydroxyphenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluoro-phenyl)-furan-2-carbaldehyde: Similar structure but lacks the hydroxyl group.
5-(4-Hydroxyphenyl)furan-2-carbaldehyde: Similar structure but lacks the fluorine atom.
Uniqueness
5-(4-Fluoro-2-hydroxyphenyl)furan-2-carbaldehyde is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-(4-fluoro-2-hydroxyphenyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3/c12-7-1-3-9(10(14)5-7)11-4-2-8(6-13)15-11/h1-6,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJVVDWOJIJTCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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